![molecular formula C14H16N2OS2 B2446258 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide CAS No. 578748-89-7](/img/structure/B2446258.png)
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide
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Description
Scientific Research Applications
Structure-Activity Relationships and Metabolic Stability
Research has investigated the structure-activity relationships of various heterocycles, including benzothiazole derivatives, to improve metabolic stability. These studies have explored modifications to the benzothiazole ring to enhance in vitro potency and in vivo efficacy while minimizing metabolic deacetylation, a common challenge with such compounds (Stec et al., 2011).
Analgesic Activity
Some acetamide derivatives have been synthesized and evaluated for their analgesic activities. These derivatives showed significant activity against thermal, mechanical, and chemical nociceptive stimuli in animal models, indicating their potential as pain relievers (Kaplancıklı et al., 2012).
Photophysical Properties and Ligand-Protein Interactions
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have been conducted, revealing their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and have been studied for their non-linear optical (NLO) activity and ligand-protein interactions, suggesting a wide range of applications in both energy conversion and biomedical research (Mary et al., 2020).
properties
IUPAC Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS2/c1-9-4-5-11-12(7-9)19-14(15-11)16-13(17)8-10-3-2-6-18-10/h2-3,6,9H,4-5,7-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPCZFONEGBNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(2-thienyl)acetamide |
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